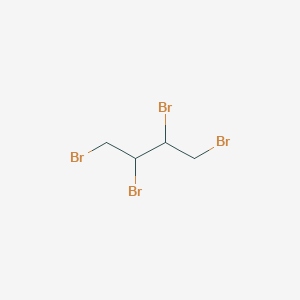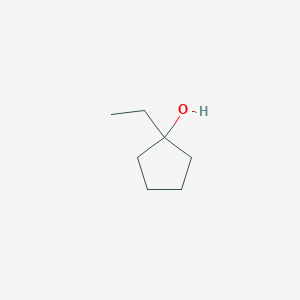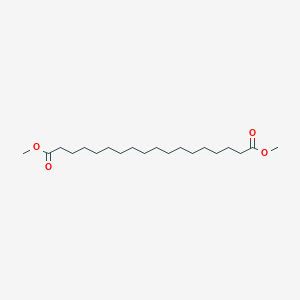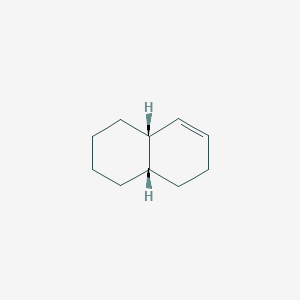
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as octahydronaphthalene, is a cyclic hydrocarbon with the chemical formula C10H18. It is a colorless liquid with a mild odor and is commonly used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is not well understood, but it is believed to act as a nonpolar solvent and a reducing agent in chemical reactions. It is also thought to have a stabilizing effect on certain chemical intermediates.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Advantages And Limitations For Lab Experiments
Octahydronaphthalene has several advantages for use in lab experiments, including its low toxicity, high boiling point, and low vapor pressure. However, it is not soluble in water and has limited solubility in polar solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. One area of interest is the development of new synthetic methods for the production of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene and its derivatives. Another area of research is the investigation of its potential use as a solvent and reducing agent in chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene.
Synthesis Methods
Octahydronaphthalene can be synthesized through a variety of methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most common method of synthesizing (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is through the hydrogenation of naphthalene, which involves the use of a catalyst and hydrogen gas.
Scientific Research Applications
Octahydronaphthalene has been widely used in scientific research as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a solvent and a reagent in organic chemistry experiments.
properties
CAS RN |
1123-79-1 |
|---|---|
Product Name |
(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5,9-10H,2-4,6-8H2/t9-,10+/m0/s1 |
InChI Key |
FYHNWJNOEQBNGO-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@@H]2C=CCC[C@@H]2C1 |
SMILES |
C1CCC2C=CCCC2C1 |
Canonical SMILES |
C1CCC2C=CCCC2C1 |
synonyms |
cis-Δ1-Octalin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
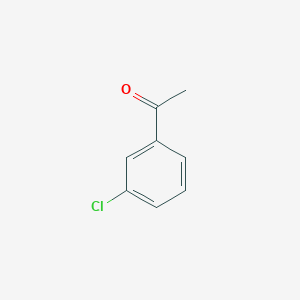
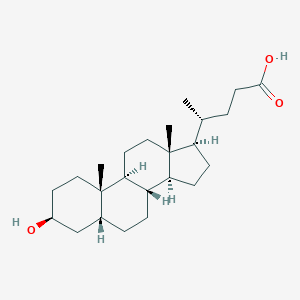
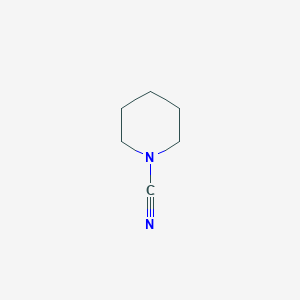
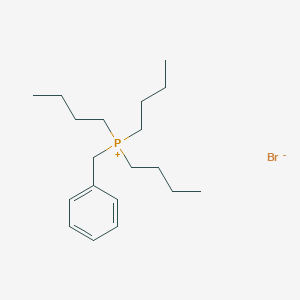
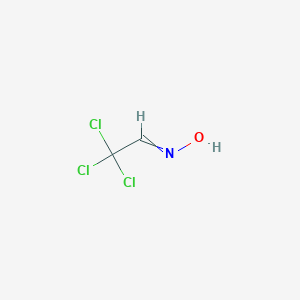
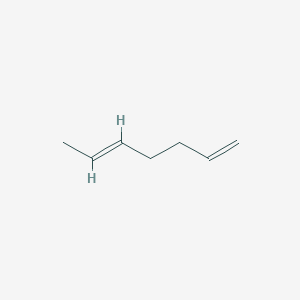
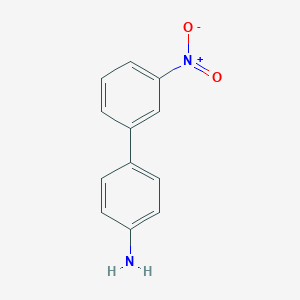
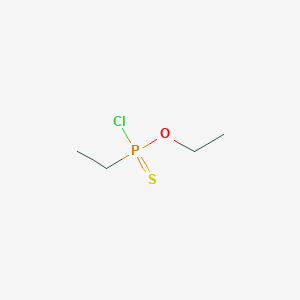
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
